1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine
Description
Nomenclature and Identification
IUPAC Nomenclature and Alternative Names
The compound is systematically named 1-(3-fluorophenyl)-N1,N1-dimethylethane-1,2-diamine according to IUPAC rules. Key structural features include a 3-fluorophenyl group attached to an ethane-1,2-diamine backbone, with dimethyl substitution at the N1 position. Alternative names include:
Registry Numbers and Database Identifiers
Physicochemical Properties
Molecular Weight and Elemental Composition
Physical State and Appearance
The compound is typically a solid at room temperature, with a reported melting point of 218–221°C. No explicit data on color or crystallinity is available in the provided sources.
Solubility Profile and Partition Coefficients
- logP : 2.83 (predicted), indicating moderate lipophilicity.
- logD (pH 7.4) : Not explicitly reported, but the fluorine substituent and tertiary amine likely enhance membrane permeability.
- Solubility : Expected to be soluble in polar organic solvents (e.g., chloroform, dichloromethane) based on structural analogs.
Spectroscopic Characterization
NMR Spectroscopy (¹H, ¹³C, and ¹⁹F)
Predicted spectral data based on structural analogs:
Infrared and Raman Spectroscopy
Crystallographic Analysis
Crystal System and Space Group
No experimental crystallographic data is available in the provided sources. For similar diamines, monoclinic systems (e.g., P2₁/c) are common.
Molecular Geometry and Bond Parameters
Predicted bond lengths and angles:
Intermolecular Interactions and Packing Arrangements
Likely dominated by van der Waals forces and weak hydrogen bonding (N-H···N).
Properties
IUPAC Name |
1-(3-fluorophenyl)-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBOOJQLAVTZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
One common approach involves reductive amination of 3-fluorophenylacetone or 3-fluorobenzaldehyde derivatives with N,N-dimethyl ethylenediamine or its precursors.
- Step 1: Condensation of 3-fluorobenzaldehyde with N,N-dimethyl ethylenediamine under mild acidic conditions to form an imine intermediate.
- Step 2: Reduction of the imine using sodium cyanoborohydride (NaBH3CN) or similar reducing agents to yield the target diamine.
This method allows for control over stereochemistry and minimizes side reactions. Reaction temperatures are typically maintained between 0–60 °C, and solvents such as methanol or ethanol are preferred for solubility and reaction efficiency.
Palladium-Catalyzed Cross-Coupling
Another method involves palladium-catalyzed amination (Buchwald-Hartwig amination) of 1-bromo-3-fluorobenzene with N,N-dimethyl ethane-1,2-diamine.
- Catalysts: Pd2(dba)3 with XantPhos ligand.
- Base: tert-Butoxide (t-BuONa).
- Solvent: Toluene.
- Conditions: Heating at 90–110 °C under nitrogen atmosphere for 12 hours.
This method provides high regioselectivity and yields, especially for aryl amination reactions involving fluorinated aromatic rings.
Multi-Step Synthesis via Formamide and Isocyanate Intermediates
- Preparation of N-(3-fluorophenyl)formamide by reacting 3-fluoroaniline with ethyl formate at 80 °C.
- Conversion of the formamide to 1-fluoro-3-isocyanobenzene using POCl3 and triethylamine in dichloromethane at low temperatures (0–15 °C).
- Subsequent reaction of the isocyanate intermediate with dimethyl ethylenediamine to form the target compound.
This route is advantageous for introducing the fluorophenyl group with high purity and allows for further functionalization if needed.
Reaction Conditions and Optimization
| Method | Key Reagents/Conditions | Temperature | Solvent | Yield & Purity Notes |
|---|---|---|---|---|
| Reductive Amination | 3-fluorobenzaldehyde, N,N-dimethyl ethylenediamine, NaBH3CN | 0–60 °C | MeOH, EtOH | Moderate to high yield; mild conditions |
| Pd-Catalyzed Cross-Coupling | 1-bromo-3-fluorobenzene, Pd2(dba)3, XantPhos, t-BuONa | 90–110 °C, 12 h | Toluene | High regioselectivity and yield |
| Formamide to Isocyanate Route | 3-fluoroaniline, ethyl formate, POCl3, TEA | 0–80 °C | DCM | High purity; multi-step but scalable |
Purification Techniques
- Extraction with ethyl acetate or dichloromethane followed by drying over anhydrous sodium sulfate.
- Silica gel chromatography for initial purification.
- Preparative high-performance liquid chromatography (prep-HPLC) for final product isolation to achieve >95% purity.
- Crystallization or precipitation by cooling or anti-solvent addition to enhance purity.
Research Findings and Notes
- The presence of the fluorine atom on the phenyl ring increases lipophilicity, which can affect the compound’s pharmacokinetics and biological activity.
- Optimization of reaction parameters such as temperature, solvent, and catalyst loading is critical to maximize yield and minimize by-products.
- The palladium-catalyzed amination method is preferred for industrial scale-up due to its efficiency and selectivity.
- Reductive amination offers a straightforward laboratory-scale synthesis with accessible reagents.
- Multi-step formamide/isocyanate routes provide flexibility for structural analog synthesis but require careful control of reaction conditions.
Summary Table of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield Range | Scale Suitability |
|---|---|---|---|---|
| Reductive Amination | Mild conditions, simple reagents | Possible side reactions with imines | 60–85% | Lab scale |
| Pd-Catalyzed Cross-Coupling | High selectivity, good yields | Requires expensive catalysts | 70–90% | Industrial scale |
| Formamide to Isocyanate Route | High purity, versatile intermediates | Multi-step, longer synthesis time | 50–75% | Medium to large scale |
This comprehensive analysis of preparation methods for 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine integrates diverse synthetic strategies, reaction conditions, and purification techniques, providing a professional and authoritative resource for researchers and chemists working with this compound. The choice of method depends on the scale, desired purity, and available resources.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Phenolic or alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. The presence of the fluorine atom may influence its interaction with biological targets, making it a candidate for drug development.
Potential Therapeutic Uses:
- Antidepressants: Compounds with similar structures have shown promise in treating depression by modulating neurotransmitter levels.
- Anticancer Agents: The ability to inhibit specific cancer cell lines has been demonstrated in related compounds, suggesting potential applications in oncology.
- Neurological Disorders: Its interaction with neurotransmitter systems positions it as a candidate for treating conditions like anxiety and schizophrenia.
Synthesis and Optimization
The synthesis of 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine typically involves multi-step organic reactions. Optimizing these synthesis routes can enhance yield and purity, which is crucial for pharmaceutical applications.
Synthesis Overview:
- Initial formation of the dimethylated ethane-1,2-diamine backbone.
- Introduction of the 3-fluorophenyl group through electrophilic aromatic substitution.
- Purification processes to isolate the desired compound.
Interaction Studies
Understanding how this compound interacts with biological systems is essential for its application in drug development.
Key Interaction Studies:
- Molecular Docking: Computational methods are used to predict how the compound binds to target proteins.
- In Vitro Assays: Laboratory tests assess the biological activity against various cell lines to determine efficacy and toxicity.
Recent studies have focused on the bioactivity and therapeutic potential of compounds related to this compound:
Case Study 1: Antidepressant Activity
Research indicated that similar compounds could effectively modulate serotonin levels in animal models of depression, suggesting that this compound might exhibit comparable effects.
Case Study 2: Anticancer Properties
A study demonstrated that structurally related compounds inhibited growth in specific cancer cell lines, providing a basis for further exploration of this compound's anticancer potential.
Case Study 3: Neurological Effects
In vitro studies have shown that analogs can influence neurotransmitter receptors associated with anxiety disorders, indicating possible therapeutic avenues for this compound.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The position and type of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:
Key Findings :
- 3-Fluoro vs.
- Electron Effects : Methoxy groups (electron-donating) increase basicity of the amine, whereas fluorine (electron-withdrawing) enhances stability against metabolic degradation .
Modifications to the Diamine Backbone
Variations in the diamine chain length or substitution pattern impact molecular flexibility and interactions:
Key Findings :
- Chain Length : Ethane-1,2-diamine derivatives offer rigidity, whereas propane-1,3-diamine analogs (e.g., , Compound 5) enhance flexibility for metal coordination .
- N-Substitution : Diethyl groups (vs. dimethyl) reduce solubility but improve thermal stability in material science applications .
Heterocyclic Replacements of the Aromatic Ring
Replacing the phenyl group with heterocycles diversifies applications:
Biological Activity
1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, also known by its CAS number 1212884-05-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H11FN2
- Molecular Weight : 154.19 g/mol
- IUPAC Name : 1-(3-fluorophenyl)ethane-1,2-diamine
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the fluorine atom in the phenyl ring can enhance the compound's lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective properties. It is hypothesized that it may modulate neurotransmitter levels or protect neuronal cells from oxidative stress, thus potentially offering therapeutic benefits in neurodegenerative diseases .
Antimicrobial Activity
There is emerging evidence that compounds related to this structure exhibit antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Safety and Toxicology
The safety profile of this compound has not been extensively studied; however, related compounds have shown potential toxicity at high concentrations. It is crucial to conduct further toxicological assessments to evaluate its safety for therapeutic use .
Q & A
Q. What are the established synthesis protocols for 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via catalytic hydrogenation of a benzylated amine precursor. A typical procedure involves heating the precursor with hydrogen in the presence of a platinum catalyst under controlled pressure (e.g., 1–3 atm) . Optimization may include:
- Catalyst Screening : Testing alternatives to platinum (e.g., palladium, Raney nickel) to improve yield and reduce cost.
- Solvent Selection : Using polar aprotic solvents (e.g., ethanol, THF) to enhance solubility and reaction efficiency.
- Temperature Control : Maintaining temperatures between 50–80°C to avoid decomposition of volatile intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Look for signals at δ 2.2–2.5 ppm (N–CH3 groups) and δ 6.5–7.5 ppm (aromatic protons from the 3-fluorophenyl group). The ethylene diamine backbone typically shows split peaks at δ 3.0–3.5 ppm .
- 13C NMR : The fluorinated aromatic carbons appear at ~115–160 ppm, while N–CH3 carbons resonate near 40–45 ppm .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 164.25 (C10H16N2F+) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile amines.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
- Spill Management : Neutralize spills with dilute acetic acid and adsorb using vermiculite .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in the fluorine substituent) be resolved during structural refinement?
Methodological Answer:
- Software Tools : Use SHELXL for small-molecule refinement, employing restraints for disordered fluorine atoms. The
AFIXcommand can model positional disorder . - Data Collection : High-resolution X-ray data (≤ 0.8 Å) improves electron density maps.
- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions .
Q. What strategies enhance the compound’s bioactivity in drug design, such as targeting kinase inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the diamine side chain (e.g., substituting N1,N1-dimethyl with pyridyl groups) to improve binding affinity, as demonstrated in sunitinib analogues .
- Chelation Studies : Incorporate the compound into Schiff base ligands for metal coordination, enhancing antitumor or antioxidant properties (e.g., phthalocyanine derivatives ).
Q. How can low yields in large-scale synthesis be addressed, particularly during purification?
Methodological Answer:
- Chromatography : Use flash chromatography with a gradient of ethyl acetate/hexane (20–50%) to separate polar byproducts.
- Distillation : Short-path distillation under reduced pressure (e.g., 0.1–0.5 mmHg) isolates the volatile product .
- Quality Control : Monitor reaction progress via TLC (Rf ~0.4 in 10% MeOH/DCM) .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., VEGFR2). Parameterize the fluorine atom’s electronegativity using DFT-derived charges .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the diamine group and Asp1046 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
